molecular formula C18H14N2O4S2 B2963308 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-88-2

5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2963308
CAS No.: 922062-88-2
M. Wt: 386.44
InChI Key: XCLPECGHKVYUHH-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Scientific Research Applications

Topical Ocular Applications

One of the primary applications of benzo[b]thiophene-2-sulfonamide derivatives, closely related to the chemical , is in the development of topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. These compounds have shown significant potency in lowering intraocular pressure, making them potential candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Anticancer Potential

Thiophene derivatives, which include structures similar to 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide, have been studied for their potential as anticancer agents. Notably, some compounds in this class have demonstrated significant in vitro cytotoxic activity against human breast cancer cell lines, surpassing the efficacy of standard drugs like doxorubicin (Ghorab et al., 2014).

Heterocyclic Scaffold Development

The compound's structure is relevant in the synthesis of novel heterocyclic scaffolds. These scaffolds are significant in drug design, offering new chemical spaces and substitution patterns. The flexibility in altering heterocycles within these frameworks expands the possibilities for developing new medicinal compounds (Sapegin et al., 2016).

Biodegradation Studies

In environmental research, benzothiophene sulfones, which share structural similarities with the target compound, have been studied for their biodegradation by specific bacteria. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Bressler et al., 1999).

Antimicrobial Activities

Some derivatives of thiophene and related sulfonamides have demonstrated potent antimicrobial activities. This includes activity against various bacterial strains, making them candidates for development as new antibacterial agents (Hafez et al., 2017).

Mechanism of Action

Target of Action

The primary target of 5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means that it binds to the receptor and prevents it from being activated by dopamine, thereby modulating the neurological processes controlled by this receptor.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor by this compound affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition .

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in various molecular and cellular effects. These effects can potentially be beneficial in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-6-9-17(25-11)26(22,23)20-12-7-8-15-13(10-12)18(21)19-14-4-2-3-5-16(14)24-15/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPECGHKVYUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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